2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid
Description
2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a 2-fluorobenzylamino substituent at position 2, an isopropyl group at position 4, and a carboxylic acid moiety at position 3. The fluorine atom on the benzyl group likely enhances metabolic stability and lipophilicity, while the carboxylic acid may improve solubility and enable salt formation for bioavailability optimization .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylamino]-4-propan-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-9(2)13-11(14(20)21)8-18-15(19-13)17-7-10-5-3-4-6-12(10)16/h3-6,8-9H,7H2,1-2H3,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCCBJOPPSYFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a strong base.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where the amino group on the pyrimidine ring reacts with a fluorobenzyl halide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- In Vitro Studies :
- The compound was tested on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These values suggest that the compound may serve as a lead for developing new anticancer agents by modulating key signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
- In Vitro Evaluation :
- Treatment with the compound resulted in reduced production of inflammatory markers in macrophage cell lines:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These results indicate a promising anti-inflammatory profile, suggesting potential applications in treating conditions characterized by excessive inflammation.
Antimicrobial Properties
Emerging research has also pointed to the antimicrobial potential of this compound. Certain derivatives have demonstrated efficacy against various bacterial strains, indicating that they could be developed into new antimicrobial agents.
Case Study on Tumor Growth Inhibition
A notable study utilized xenograft models to assess the in vivo efficacy of the compound against tumor growth. Results showed that treatment with this compound led to a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.
Safety and Toxicity Assessment
Toxicological evaluations conducted on animal models indicated that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed, which is crucial for its advancement toward clinical applications.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Pyrimidine Derivatives
Key structural analogs include compounds with modifications to the benzyl group, functional groups, and alkyl chains. Below is a comparative analysis based on evidence from crystallographic and synthetic studies.
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations:
Benzyl Substitution :
- The target compound’s 2-fluorobenzyl group differs from the 4-chlorobenzyl group in the analog. Fluorine’s electron-withdrawing nature may reduce electron density on the aromatic ring compared to chlorine, influencing π-π stacking or receptor interactions .
- Chlorine in the analog may enhance steric bulk and alter solubility due to its higher atomic radius .
Functional Group at Position 2: The amino group in the target compound supports hydrogen bonding, which is critical for target binding. In contrast, the sulfanyl (S–) group in the analog may participate in hydrophobic interactions or disulfide bonding, depending on the biological environment .
Alkyl Chain at Position 4 :
Crystallographic and Physicochemical Properties
The analog in was characterized via single-crystal X-ray diffraction (T = 100 K, R factor = 0.064), revealing a planar pyrimidine ring with a mean C–C bond length of 0.004 Å . While similar data for the target compound are unavailable, the presence of a carboxylic acid moiety may introduce additional hydrogen-bonding networks, altering crystal packing compared to the carbonitrile-containing analog.
Fluorobenzyl-Containing Compounds in Pharmacology
highlights fluorobenzyl motifs in phenethylamine derivatives (e.g., 25I-NBF HCl), where the 2-fluorobenzyl group enhances receptor binding affinity and metabolic stability . Though the core structure differs from the target pyrimidine, this supports the broader utility of fluorinated benzyl groups in medicinal chemistry.
Biological Activity
2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the compound's biological activity, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.27 g/mol. The compound features a pyrimidine ring substituted with a fluorobenzyl amino group and an isopropyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Studies have shown that pyrimidine derivatives can modulate the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation.
Inhibition of COX Enzymes
Research indicates that certain pyrimidine derivatives exhibit potent inhibitory effects on COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, compounds structurally related to this compound demonstrated IC50 values in the range of 0.04 μmol, suggesting strong anti-inflammatory potential .
Biological Activity Data
| Activity | IC50/ED50 Values | Reference |
|---|---|---|
| COX-2 Inhibition | 0.04 μmol | |
| Anti-inflammatory (carrageenan-induced edema) | ED50 = 11.60 μM | |
| Anti-cancer (specific cell lines) | Varies by cell line |
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including this compound. The compound was tested in carrageenan-induced paw edema models, showing significant reduction in inflammation compared to control groups.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines have indicated that this compound may inhibit cell proliferation through apoptosis induction. Specific assays revealed that derivatives similar to this compound can lead to increased levels of pro-apoptotic factors while decreasing anti-apoptotic markers .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by specific structural features:
- Fluorobenzyl Substitution : The presence of the fluorobenzyl group enhances lipophilicity and may improve binding affinity to target enzymes.
- Isopropyl Group : This group contributes to steric hindrance, potentially affecting the interaction with biological targets.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Starting Material | Key Steps | Yield Range | Reference |
|---|---|---|---|---|
| Functionalization | Pre-substituted pyrimidine | Coupling, hydrolysis | 15–30% | |
| Halogenated precursor | Methyl ester derivatives | Hydrolysis, amination | 10–25% |
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysis : Use Pd catalysts (e.g., Pd(OAc)₂) for coupling reactions or acid/base catalysts (e.g., DMAP) for ester hydrolysis .
- Temperature control : Amination reactions require mild heating (50–70°C) to avoid decomposition .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates the carboxylic acid form effectively .
Advanced: How should researchers address discrepancies in reported biological activity data?
Answer:
Contradictions may arise from:
- Purity variations : Impurities (e.g., unreacted 2-fluorobenzylamine) can skew bioassay results. Quantify purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (e.g., recombinant vs. native FAAH) affect IC₅₀ values. Standardize protocols using reference inhibitors from peer-reviewed studies .
- Metabolic instability : Rapid degradation in certain media (e.g., liver microsomes) may reduce apparent activity. Include stability assays (e.g., t₁/₂ in rat plasma) .
Advanced: What computational methods predict target interactions for this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., FAAH). The carboxylic acid group often forms salt bridges with lysine/arginine residues .
- MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories, AMBER force field). Pay attention to fluorobenzyl hydrophobic packing .
- QSAR models : Correlate substituent effects (e.g., isopropyl bulkiness) with activity using descriptors like logP and polar surface area .
Advanced: How to assess metabolic stability in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
